

4-Benzyloxy-2-methoxybenzaldehyde chemical properties

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Compound of Interest

Compound Name: 4-Benzyloxy-2-methoxybenzaldehyde

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An In-depth Technical Guide to **4-Benzyloxy-2-methoxybenzaldehyde**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its unique trifunctional structure, comprising an aldehyde, a methoxy group, and a protective benzyl ether, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and handling, with a focus on its applications in medicinal chemistry and drug development. The strategic placement of its functional groups allows for selective chemical transformations, a feature highly valued in the synthesis of natural products and pharmaceutical agents.

Core Chemical and Physical Properties

4-Benzyloxy-2-methoxybenzaldehyde is typically a solid at room temperature. Its core identifiers and physical properties are essential for its correct identification and use in experimental setups.

Property	Value	Source
CAS Number	58026-14-5	[1]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1]
Molecular Weight	242.27 g/mol	[2][3]
Appearance	Beige Powder / Solid	[3]
Melting Point	60 - 64 °C	[3]
IUPAC Name	4-(Benzyloxy)-2-methoxybenzaldehyde	[1]
Synonyms	2-Methoxy-4-(phenylmethoxy)benzaldehyde , 4-Benzyloxy-o-anisaldehyde	[1]

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Spectroscopic Profile: An Analytical Deep Dive

Accurate characterization of **4-Benzyloxy-2-methoxybenzaldehyde** is paramount for its use in research and development. The following spectroscopic data serve as a definitive fingerprint for the compound's identity and purity.

Technique	Expected Characteristics
^1H NMR	Aldehyde Proton (CHO): A singlet around δ 9.8-10.5 ppm. Aromatic Protons: Multiple signals between δ 6.5-7.9 ppm. The protons on the benzaldehyde ring will be distinct from the five protons on the benzyl group ring. Benzylic Protons (OCH_2Ph): A characteristic singlet around δ 5.1 ppm. Methoxy Protons (OCH_3): A sharp singlet around δ 3.9 ppm.
^{13}C NMR	Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the range of δ 189-192 ppm. Aromatic Carbons: Multiple signals between δ 100-165 ppm. Benzylic Carbon (OCH_2): A signal around δ 70 ppm. Methoxy Carbon (OCH_3): A signal around δ 55-56 ppm.
IR Spectroscopy	$\text{C}=\text{O}$ Stretch (Aldehyde): A strong, sharp absorption band around $1670\text{-}1700\text{ cm}^{-1}$. $\text{C}-\text{O}$ Stretch (Ethers): Strong bands in the region of $1200\text{-}1300\text{ cm}^{-1}$ (aryl ether) and $1000\text{-}1100\text{ cm}^{-1}$ (alkyl ether). Aromatic $\text{C}=\text{C}$ Stretch: Medium to weak bands from $1450\text{-}1600\text{ cm}^{-1}$. Aromatic $\text{C}-\text{H}$ Stretch: Signals above 3000 cm^{-1} .
Mass Spectrometry	Molecular Ion (M^+): A peak at $m/z = 242.27$. Key Fragments: A prominent peak at $m/z = 91$ corresponding to the benzyl cation $[\text{C}_7\text{H}_7]^+$, and a peak at $m/z = 151$ resulting from the loss of the benzyl group.

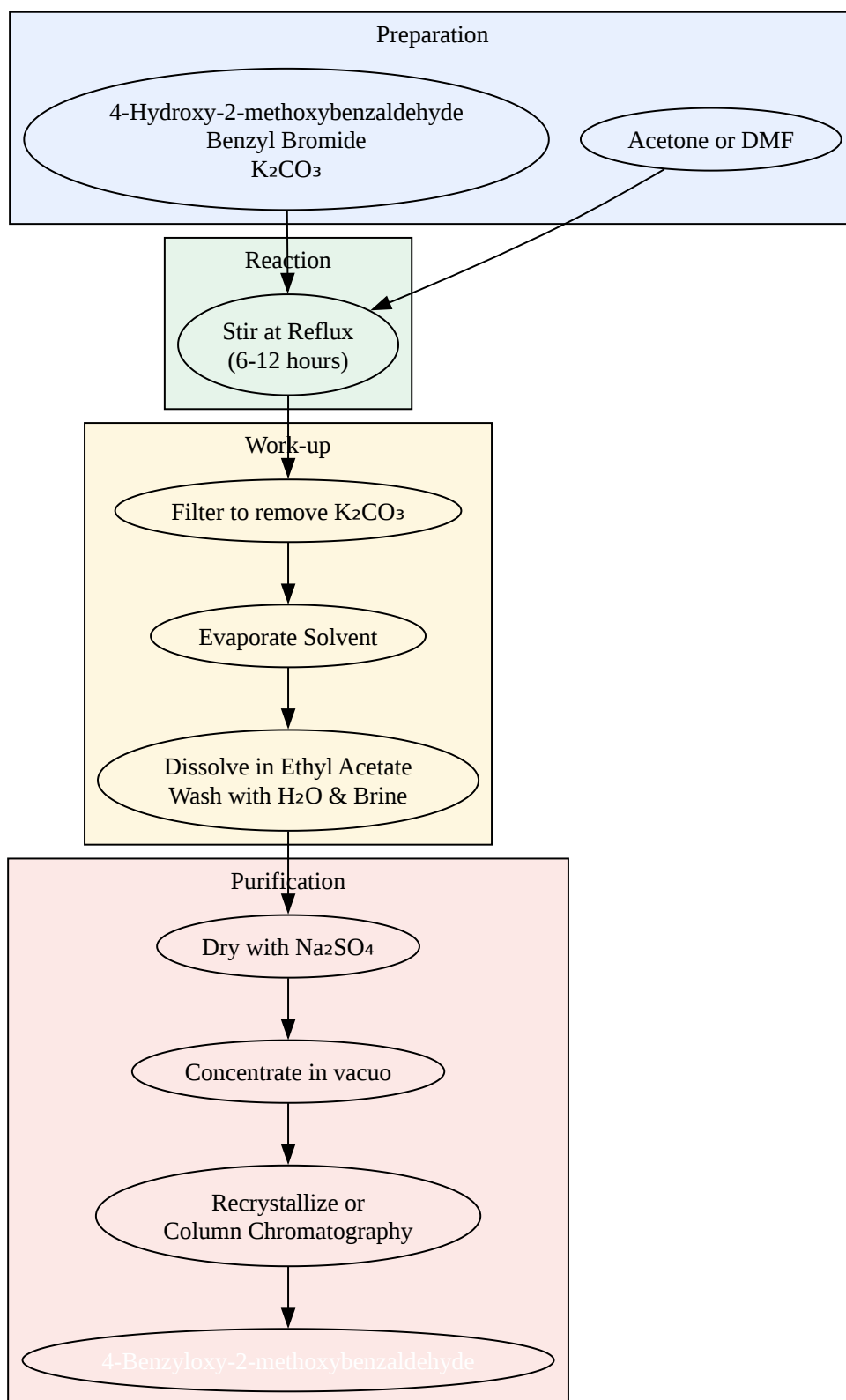
Note: NMR chemical shifts are referenced to TMS in CDCl_3 and can vary slightly based on solvent and concentration.

Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of **4-Benzyloxy-2-methoxybenzaldehyde** involves the benzylation of 4-hydroxy-2-methoxybenzaldehyde. This reaction is a classic example of the Williamson ether synthesis.

Causality in Experimental Design

The choice of a weak base like potassium carbonate (K_2CO_3) is critical. It is strong enough to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide, but not so strong as to cause side reactions with the aldehyde. Acetone or DMF are chosen as solvents because they are polar and aprotic, effectively solvating the cation of the base (K^+) and promoting the S_N2 reaction without interfering with the nucleophile.



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Step-by-Step Experimental Protocol

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of aldehyde).
- **Addition of Reagents:** While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension.
- **Reaction:** Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- **Final Product:** The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure **4-Benzyloxy-2-methoxybenzaldehyde**.

Reactivity and Application in Drug Development

The utility of **4-Benzyloxy-2-methoxybenzaldehyde** in drug development stems from its predictable reactivity and its role as a precursor to more complex scaffolds.

- **The Aldehyde Handle:** The aldehyde group is a versatile functional group for building molecular complexity. It readily undergoes reactions such as Wittig olefination to form alkenes, reductive amination to form substituted amines, and additions with organometallic reagents to create secondary alcohols. These transformations are fundamental in pharmaceutical synthesis.

- **Orthogonal Protecting Groups:** The methoxy and benzyloxy groups serve as ether protecting groups for the phenolic hydroxyls. The benzyl ether is particularly useful as it can be selectively removed under mild hydrogenolysis conditions (H_2 , Pd/C), leaving the more robust methoxy group and other functional groups intact. This orthogonality is a cornerstone of modern multi-step synthesis.
- **Scaffold for Biologically Active Molecules:** Isomers and analogues of this compound are key intermediates in the synthesis of compounds with significant biological activity. For example, 4-benzyloxy-3-methoxybenzaldehyde is a precursor for neurotrophic agents and compounds with potential anticancer activity.[4] The 4-benzyloxy-2-methoxy substitution pattern provides a unique electronic and steric profile that can be exploited to develop new therapeutic agents targeting a range of biological targets.[5]

Safety, Handling, and Storage

As a laboratory chemical, **4-Benzyloxy-2-methoxybenzaldehyde** requires careful handling to ensure personnel safety.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[6]
- **Incompatible Materials:** Keep away from strong oxidizing agents and strong bases.[3]

Hazard Statement	Description
H315	Causes skin irritation.[7]
H319	Causes serious eye irritation.[6][7]
H335	May cause respiratory irritation.[7]

Conclusion

4-Benzyloxy-2-methoxybenzaldehyde is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its synthesis is straightforward via established methods like the Williamson ether synthesis, and its functional groups offer a rich platform for subsequent chemical modifications. For researchers in organic synthesis and drug development, this compound represents a strategic building block for creating novel molecules with therapeutic potential. Proper understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

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